molecular formula C12H9NO3 B12571394 (4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one CAS No. 192203-93-3

(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one

Cat. No.: B12571394
CAS No.: 192203-93-3
M. Wt: 215.20 g/mol
InChI Key: CFOHJWUQDLXCBF-SNVBAGLBSA-N
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Description

(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one is a chiral compound that belongs to the class of oxazolidinones. This compound is characterized by its unique structure, which includes a phenyl group, a prop-2-ynoyl group, and an oxazolidinone ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-phenylglycinol and propargyl bromide.

    Formation of Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction, where the (S)-phenylglycinol reacts with a carbonyl compound.

    Introduction of Prop-2-ynoyl Group: The prop-2-ynoyl group is introduced through an alkylation reaction using propargyl bromide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure to ensure high yield and purity.

    Purification: Techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl and prop-2-ynoyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways: It can modulate biochemical pathways, leading to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Phenyl-3-(prop-2-ynoyl)-1,3-oxazolidin-2-one: Unique due to its specific substituents and chiral nature.

    Other Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.

Uniqueness

This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis, and its potential biological activities make it a subject of interest in medicinal chemistry.

Properties

CAS No.

192203-93-3

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

(4S)-4-phenyl-3-prop-2-ynoyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H9NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h1,3-7,10H,8H2/t10-/m1/s1

InChI Key

CFOHJWUQDLXCBF-SNVBAGLBSA-N

Isomeric SMILES

C#CC(=O)N1[C@H](COC1=O)C2=CC=CC=C2

Canonical SMILES

C#CC(=O)N1C(COC1=O)C2=CC=CC=C2

Origin of Product

United States

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